molecular formula C21H15BrN2OS B4796348 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide

Cat. No. B4796348
M. Wt: 423.3 g/mol
InChI Key: HXUXSPBLVKNYEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide (BBB) is a chemical compound that has been found to have potential applications in scientific research.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective inhibitor of the protein kinase CK1δ, which is involved in a variety of cellular processes, including circadian rhythms and neuronal development.

Mechanism of Action

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide acts as a selective inhibitor of CK1δ by binding to the ATP-binding site of the enzyme. This leads to a decrease in CK1δ activity, which in turn affects downstream signaling pathways and cellular processes.
Biochemical and Physiological Effects
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide has been shown to have a variety of biochemical and physiological effects. It has been found to regulate circadian rhythms, promote neuronal differentiation, and improve cognitive function in animal models. Additionally, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide has been shown to have anti-tumor properties in certain cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide is its selectivity for CK1δ, which allows for more precise targeting of cellular processes. However, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide has a relatively low potency, which may limit its effectiveness in certain experiments. Additionally, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide has a relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several potential future directions for N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide research. One area of interest is the development of more potent CK1δ inhibitors based on the structure of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide. Additionally, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide may have potential applications in the treatment of circadian rhythm disorders and certain neurological conditions. Finally, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide may have potential as a tool for studying the role of CK1δ in various cellular processes.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2OS/c1-13-11-15(21-24-18-7-2-3-8-19(18)26-21)9-10-17(13)23-20(25)14-5-4-6-16(22)12-14/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUXSPBLVKNYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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